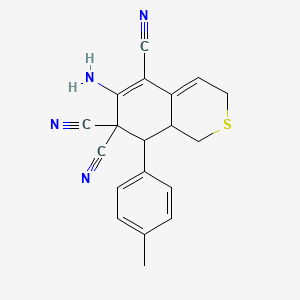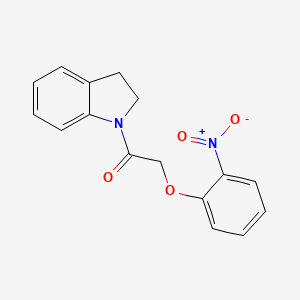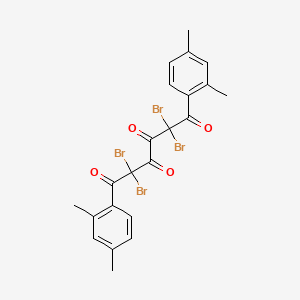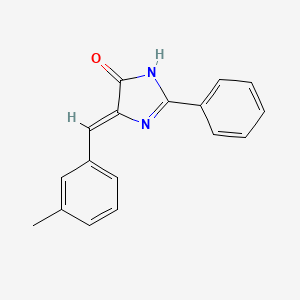![molecular formula C33H40O4 B11080508 6'-(Allyloxy)-4A'-[2,4-bis(allyloxy)phenyl]-1',2',3',4',4A',9A'-hexahydrospiro[cyclohexane-1,9'-xanthene]](/img/structure/B11080508.png)
6'-(Allyloxy)-4A'-[2,4-bis(allyloxy)phenyl]-1',2',3',4',4A',9A'-hexahydrospiro[cyclohexane-1,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(Allyloxy)-4A’-[2,4-bis(allyloxy)phenyl]-1’,2’,3’,4’,4A’,9A’-hexahydrospiro[cyclohexane-1,9’-xanthene] is a complex organic compound characterized by its unique spiro structure. This compound features multiple allyloxy groups and a hexahydrospiro[cyclohexane-1,9’-xanthene] core, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Allyloxy)-4A’-[2,4-bis(allyloxy)phenyl]-1’,2’,3’,4’,4A’,9A’-hexahydrospiro[cyclohexane-1,9’-xanthene] involves multiple steps, typically starting with the preparation of the core xanthene structure. The allyloxy groups are introduced through etherification reactions using allyl alcohol and appropriate catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bonds in the allyloxy groups, converting them into saturated alkoxy groups.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated ethers.
Scientific Research Applications
6’-(Allyloxy)-4A’-[2,4-bis(allyloxy)phenyl]-1’,2’,3’,4’,4A’,9A’-hexahydrospiro[cyclohexane-1,9’-xanthene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6’-(Allyloxy)-4A’-[2,4-bis(allyloxy)phenyl]-1’,2’,3’,4’,4A’,9A’-hexahydrospiro[cyclohexane-1,9’-xanthene] involves its interaction with various molecular targets. The allyloxy groups can form covalent bonds with biological molecules, potentially inhibiting or modifying their function. The spiro structure may also play a role in stabilizing the compound and enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)phenylphosphine oxide: A compound with similar allyloxy groups but different core structure.
6-(Allyloxy)-2,3-bis(benzyloxy)phenylmethanol: Another compound featuring allyloxy groups, used in different applications.
Uniqueness
The uniqueness of 6’-(Allyloxy)-4A’-[2,4-bis(allyloxy)phenyl]-1’,2’,3’,4’,4A’,9A’-hexahydrospiro[cyclohexane-1,9’-xanthene] lies in its spiro structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable subject for research and application development.
Properties
Molecular Formula |
C33H40O4 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
4a-[2,4-bis(prop-2-enoxy)phenyl]-6-prop-2-enoxyspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane] |
InChI |
InChI=1S/C33H40O4/c1-4-20-34-25-14-16-28(29(23-25)36-22-6-3)33-19-11-8-12-31(33)32(17-9-7-10-18-32)27-15-13-26(35-21-5-2)24-30(27)37-33/h4-6,13-16,23-24,31H,1-3,7-12,17-22H2 |
InChI Key |
DPIDXDCUJVWFDR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C3(CCCCC3)C4CCCCC4(O2)C5=C(C=C(C=C5)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine](/img/structure/B11080426.png)
![3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11080433.png)

![Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate](/img/structure/B11080441.png)
![1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11080449.png)

![2-nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B11080458.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B11080464.png)

![(5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11080473.png)
![ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11080481.png)
![4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11080490.png)


